[3-(2-chlorophenoxy)-4-oxochromen-7-yl] methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-chlorophenoxy)-4-oxochromen-7-yl] methyl carbonate is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by the presence of a chlorophenoxy group attached to a chromenone core, which is further linked to a methyl carbonate moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-chlorophenoxy)-4-oxochromen-7-yl] methyl carbonate typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of salicylaldehyde with an appropriate phenol derivative under basic conditions to form the chromenone structure. The chlorophenoxy group is then introduced through a nucleophilic substitution reaction using 2-chlorophenol. Finally, the methyl carbonate moiety is added via a carbonate esterification reaction using methyl chloroformate under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(2-chlorophenoxy)-4-oxochromen-7-yl] methyl carbonate undergoes various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form hydroxy derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chlorophenoxy group.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [3-(2-chlorophenoxy)-4-oxochromen-7-yl] methyl carbonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its chromenone core is known to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [3-(2-chlorophenoxy)-4-oxochromen-7-yl] methyl carbonate involves its interaction with specific molecular targets in biological systems. The chromenone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its ability to generate reactive oxygen species (ROS) can induce apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
[3-(4-chlorophenoxy)-4-oxochromen-7-yl] methyl carbonate: Similar structure but with a different position of the chlorine atom.
[3-(2-bromophenoxy)-4-oxochromen-7-yl] methyl carbonate: Similar structure but with a bromine atom instead of chlorine.
[3-(2-chlorophenoxy)-4-oxochromen-7-yl] ethyl carbonate: Similar structure but with an ethyl carbonate moiety instead of methyl.
Uniqueness
The uniqueness of [3-(2-chlorophenoxy)-4-oxochromen-7-yl] methyl carbonate lies in its specific substitution pattern and the presence of the methyl carbonate group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
[3-(2-chlorophenoxy)-4-oxochromen-7-yl] methyl carbonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO6/c1-21-17(20)23-10-6-7-11-14(8-10)22-9-15(16(11)19)24-13-5-3-2-4-12(13)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZYQNQPGUXYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.